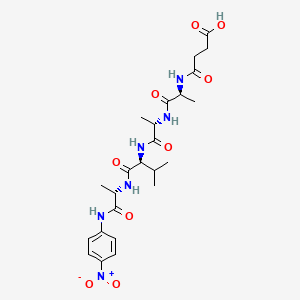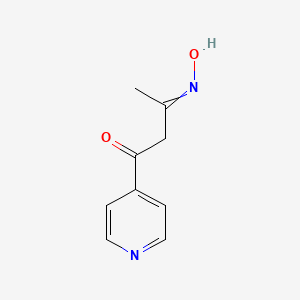![molecular formula C14H8Cl2O4 B13820794 5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20872-11-1](/img/structure/B13820794.png)
5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They are known for their chemical stability and resistance to heat, which made them useful in various industrial applications. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of polychlorinated biphenyl derivatives, including 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid, often involves large-scale chemical synthesis using similar coupling reactions. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs and their derivatives.
Biology: It is used to investigate the metabolic pathways of PCBs in living organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the development of materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with various molecular targets and pathways. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can exert toxic effects by interfering with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dichlorobiphenyl: Another PCB derivative with similar chemical properties.
4,4’-Dichlorobiphenyl: Known for its use in industrial applications.
2,2’-Dichlorobiphenyl: Studied for its environmental persistence and toxicological effects.
Uniqueness
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
20872-11-1 |
|---|---|
Molekularformel |
C14H8Cl2O4 |
Molekulargewicht |
311.1 g/mol |
IUPAC-Name |
2-(2-carboxy-5-chlorophenyl)-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2O4/c15-7-1-3-9(13(17)18)11(5-7)12-6-8(16)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
YSILFGANTSUQDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




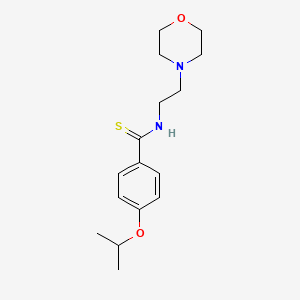
![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)

![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
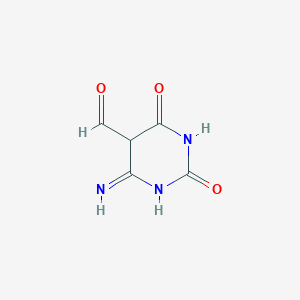
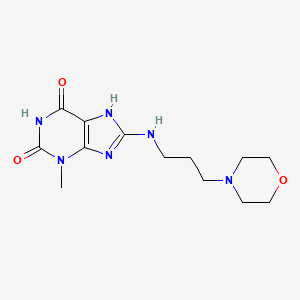
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
